1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol
Description
1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol is a spirocyclic compound characterized by a 5-azaspiro[2.4]heptane core fused with a fluorinated propanol moiety. This structure confers unique conformational rigidity and stereoelectronic properties, making it a candidate for pharmaceutical applications, particularly in antiviral and enzyme-targeting therapies. The spirocyclic amine moiety is known to enhance metabolic stability and binding affinity in drug design , while the fluorine atom at the 3-position of propanol likely influences lipophilicity and bioavailability .
However, structurally related analogs, such as ledipasvir (a hepatitis C NS5A inhibitor containing a 5-azaspiro[2.4]heptane group), provide insights into its physicochemical and pharmacological behavior .
Properties
Molecular Formula |
C9H16FNO |
|---|---|
Molecular Weight |
173.23 g/mol |
IUPAC Name |
1-(5-azaspiro[2.4]heptan-5-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H16FNO/c10-5-8(12)6-11-4-3-9(7-11)1-2-9/h8,12H,1-7H2 |
InChI Key |
BIKGJQXHYQZUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN(C2)CC(CF)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol involves several steps. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness .
Chemical Reactions Analysis
1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Scientific Research Applications
1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
Key Differences and Implications
Spirocyclic Core vs. In contrast, ledipasvir leverages this rigidity to anchor its fluorene-benzimidazole system, enabling potent NS5A inhibition .
Fluorination vs. Non-Fluorinated Analogs The 3-fluoropropanol group may enhance metabolic stability and membrane permeability relative to non-fluorinated analogs like drospirenone-related compounds .
Biological Activity
The compound 1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol (CAS No. 1861409-31-5) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol has a molecular formula of and a molecular weight of approximately 175.24 g/mol. The compound features a spirocyclic structure which may contribute to its unique biological properties.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H18FNO |
| Molecular Weight | 175.24 g/mol |
| CAS Number | 1861409-31-5 |
| Boiling Point | Not available |
Pharmacological Effects
Research indicates that 1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol exhibits a range of biological activities, including:
- Antidepressant-like effects : Studies have suggested that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic properties : Initial assessments indicate potential pain-relieving effects, possibly through modulation of central pain pathways.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the spirocyclic structure interacts with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake.
Case Studies
-
Study on Antidepressant Activity :
- In a controlled study involving rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced serotonergic activity, supporting its potential use as an antidepressant.
-
Pain Modulation Study :
- A separate study evaluated the analgesic properties using the formalin test in rodents. Results demonstrated a marked decrease in pain response, suggesting effective modulation of nociceptive pathways.
Table 2: Summary of Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antidepressant Activity | Reduced depressive behaviors in rodent models | Potential for development as an antidepressant |
| Pain Modulation | Decreased pain response in formalin test | Possible analgesic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
